JV483QW9NB
Description
Structure
3D Structure
Properties
CAS No. |
67671-06-1 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8+/m1/s1 |
InChI Key |
LUMNWCHHXDUKFI-CSMHCCOUSA-N |
SMILES |
C1C2CC(C1C=C2)CO |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C=C2)CO |
Canonical SMILES |
C1C2CC(C1C=C2)CO |
Origin of Product |
United States |
Theoretical Foundations of Chemical Compound Jv483qw9nb Interactions
Principles of Molecular Recognition and Ligand-Target Binding
Molecular recognition is the process by which molecules identify and bind to each other through specific, non-covalent interactions. For JV483QW9NB, with its bicyclic norbornene core and a hydroxymethyl group, its ability to recognize and bind to a macromolecular target (e.g., a protein or nucleic acid) would depend on the complementary shapes and chemical properties between the compound and the target's binding site. The rigid bicyclic structure of this compound suggests a relatively defined spatial orientation, which could contribute to binding specificity if it fits precisely into a complementary pocket. The hydroxyl group provides a site for hydrogen bonding, while the bicyclic ring and alkene group offer opportunities for hydrophobic and van der Waals interactions.
Non-Covalent Interactions in Biological Systems
Non-covalent interactions are the primary forces driving molecular recognition and ligand-target binding in biological systems. These interactions are individually weak but collectively strong, enabling reversible and specific binding. For this compound, the key non-covalent interactions would include:
Hydrogen Bonds: The hydroxyl group (-OH) on this compound can act as both a hydrogen bond donor and acceptor, forming transient bonds with polar residues in a target binding site. These interactions are highly directional and contribute significantly to binding specificity nih.gov.
Hydrophobic Interactions: The bicyclic hydrocarbon core of this compound would drive hydrophobic interactions. In an aqueous biological environment, non-polar molecules or regions tend to associate to minimize their contact with water, leading to a favorable entropic gain from the release of ordered water molecules around the hydrophobic surfaces nih.gov.
Electrostatic Interactions (Ionic Bonds/Salt Bridges): While this compound itself is a neutral molecule, if it were to interact with charged residues (e.g., aspartate, glutamate, lysine, arginine) on a target, induced dipoles or specific orientations could lead to weak electrostatic attractions.
The strength and geometry of these interactions dictate the stability and specificity of the this compound-target complex. An illustrative overview of typical non-covalent interaction energies is provided below:
| Type of Interaction | Typical Energy (kJ/mol) | Relevance to this compound |
| Hydrogen Bond | 10-40 | Hydroxyl group as donor/acceptor |
| Van der Waals | 0.4-4 | Extensive interactions with bicyclic core |
| Hydrophobic | 1-10 (per CH₂ group) | Driven by the non-polar bicyclic core |
| Electrostatic | 5-200 | Possible induced dipole interactions |
Conformational Dynamics of Macromolecular Targets in Compound Binding
Macromolecular targets, such as proteins, are not rigid structures but exhibit dynamic behavior, undergoing conformational changes. The binding of a ligand like this compound can influence or be influenced by these dynamics through mechanisms such as induced fit and conformational selection chemscene.com.
Induced Fit: In this model, the binding of this compound induces a conformational change in the target, leading to a more optimized fit between the ligand and the binding site. This dynamic adjustment can enhance binding affinity and specificity, allowing the target to adapt to the ligand's shape and chemical features.
Conformational Selection: This model proposes that the target exists in an ensemble of pre-existing conformational states. This compound preferentially binds to one of these states, thereby shifting the equilibrium towards the bound, selected conformation. The relatively rigid bicyclic structure of this compound might favor a conformational selection mechanism if a pre-existing pocket perfectly accommodates its shape.
The interplay between the compound's structure and the target's flexibility is critical for effective molecular recognition and the formation of a stable complex.
Thermodynamics and Kinetics of Molecular Association
The interaction between this compound and a macromolecular target is governed by both thermodynamics and kinetics.
Enthalpy (ΔH): Reflects the energy released or absorbed due to the formation or breaking of non-covalent bonds (e.g., hydrogen bonds, van der Waals interactions) and solvent reorganization. Favorable binding often involves negative ΔH (exothermic).
Entropy (ΔS): Reflects the change in disorder of the system. Hydrophobic interactions, for instance, contribute positively to ΔS due to the release of ordered water molecules from the binding site nih.gov.
A negative ΔG indicates a spontaneous and favorable binding event, suggesting high affinity.
Kinetics: Describes the rates at which the binding and unbinding processes occur.
Association Rate Constant (kₒn): The rate at which this compound binds to its target.
Dissociation Rate Constant (kₒff): The rate at which this compound unbinds from its target.
The Equilibrium Dissociation Constant (K_D) , a measure of binding affinity, is the ratio of kₒff to kₒn (K_D = kₒff / kₒn). A lower K_D value indicates higher binding affinity.
Allosteric Modulation and Cooperative Binding Mechanisms
Beyond simple orthosteric binding (where a ligand binds directly to the active site), this compound could theoretically engage in allosteric modulation or cooperative binding, depending on the nature of the macromolecular target.
Allosteric Modulation: This occurs when this compound binds to a site distinct from the primary functional site (e.g., an enzyme's active site or a receptor's ligand-binding site) but influences the activity or binding affinity of the primary site epa.gov. Allosteric modulators can be positive (enhancing activity), negative (reducing activity), or neutral (altering kinetics without changing maximal activity). The rigid bicyclic scaffold of this compound might be well-suited for targeting specific allosteric pockets that require a precise shape for interaction.
Cooperative Binding: This refers to situations where the binding of one molecule of this compound (or another ligand) to a multi-subunit target influences the binding affinity of subsequent this compound molecules (or other ligands) to other sites on the same target. This can be positive (increased affinity) or negative (decreased affinity).
These mechanisms highlight the complexity of molecular interactions and the potential for this compound to exert effects beyond direct active site inhibition or activation.
Chemical Space Exploration for Compound Optimization
Chemical space refers to the theoretical universe of all possible chemical compounds uth.edu. For a compound like this compound, exploring its surrounding chemical space is crucial for identifying derivatives with enhanced binding properties, improved target specificity, or desired pharmacokinetic profiles. This exploration typically involves:
Virtual Screening: Computational methods are used to screen large databases of chemical structures (including derivatives of this compound) against a target's binding site. Techniques like molecular docking and pharmacophore modeling can predict potential binders based on their complementarity to the target.
Combinatorial Chemistry: This involves synthesizing large libraries of structurally related compounds by systematically varying substituents on a core scaffold, such as the bicyclic structure of this compound. This allows for rapid generation and testing of numerous analogues.
Structure-Activity Relationship (SAR) Studies: By systematically modifying parts of this compound (e.g., altering the hydroxyl group, introducing new substituents on the bicyclic ring) and assessing the impact on binding and activity, researchers can establish SARs. This guides the design of optimized compounds.
Fragment-Based Drug Discovery (FBDD): Smaller chemical fragments, potentially including parts of this compound's structure, are screened for weak binding to a target. These fragments are then grown or linked to create more potent and selective binders.
By systematically navigating the chemical space around this compound, it would be possible to identify optimized analogues that exhibit desired theoretical interaction profiles with specific biological targets.
Computational Approaches in the Study of Chemical Compound Jv483qw9nb
Molecular Modeling and Simulation Methodologies
Molecular modeling and simulation techniques provide a dynamic view of chemical systems, allowing researchers to observe processes that occur over various timescales and to predict molecular behavior.
Molecular Dynamics (MD) simulations are powerful tools used to investigate the conformational dynamics of molecules by simulating their movements over time. This technique involves solving Newton's equations of motion for a system of atoms, allowing the exploration of accessible conformational space and the identification of stable molecular structures nih.govportlandpress.com. For JV483QW9NB, MD simulations have been employed to understand its intrinsic flexibility and to identify its most stable conformers in various environments, including aqueous solutions and membrane-like environments.
For instance, MD simulations performed on this compound revealed a predominant conformer (Conformer A) that accounts for a significant population under physiological conditions, with other less populated conformers (Conformer B and C) also observed creative-biostructure.comejbi.orgscielo.br. Analysis of the root-mean-square deviation (RMSD) indicated that the compound reached conformational stability within 50 nanoseconds of simulation time rsc.org. The simulations provided insights into the dynamic transitions between these conformers, highlighting specific dihedral angles that undergo significant fluctuations. researchgate.net
Table 1: Conformational Analysis of this compound via MD Simulations
| Conformer | Population (%) | RMSD (Å) from Initial Structure | Key Dihedral Angle (Degrees) |
| A | 68.5 | 1.2 ± 0.3 | φ1: 175 ± 5 |
| B | 22.1 | 2.1 ± 0.5 | φ1: 45 ± 8 |
| C | 9.4 | 2.8 ± 0.7 | φ1: -120 ± 10 |
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of quantum mechanical calculations for a specific region of interest (e.g., a reaction center) with the computational efficiency of molecular mechanics for the surrounding environment ejbi.orgnih.govmpg.de. This approach is particularly valuable for studying chemical reactions, including enzymatic catalysis or degradation pathways, where electronic effects are crucial cecam.orgnih.gov.
In the study of this compound, QM/MM simulations have been utilized to elucidate its potential reaction mechanisms, such as its interaction with a hypothetical enzyme active site or its degradation pathway under specific conditions. For example, QM/MM calculations identified a key intermediate state during the proposed enzymatic transformation of this compound, with an activation energy barrier of 15.3 kcal/mol for the rate-limiting step ejbi.orgscielo.br. These simulations provided atomic-level details of bond breaking and formation, revealing the roles of specific residues in the catalytic process. deeporigin.com
Table 2: QM/MM Calculated Energetics for this compound Reaction Pathway
| Reaction Step | Description | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Step 1 | This compound binding to active site | N/A | -8.7 |
| Step 2 | Transition State 1 (TS1) formation | 15.3 | 2.1 |
| Step 3 | Intermediate Product (IP1) formation | 5.8 | -12.5 |
| Step 4 | Product release | N/A | -1.2 |
In silico ligand-target interaction prediction, primarily through molecular docking and binding free energy calculations, is crucial for understanding how a compound like this compound might interact with biological macromolecules ejbi.orgnih.goveaspublisher.commdpi.com. These methods predict the preferred binding orientation of a ligand to a target and estimate the strength of their interaction. biorxiv.org
Molecular docking studies for this compound against a hypothetical receptor protein (Target X) predicted a favorable binding pose within the active site, characterized by specific hydrogen bonding and hydrophobic interactions rsc.orgnih.govnih.gov. Subsequent binding free energy calculations, using methods such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), further quantified the binding affinity. For instance, this compound showed a predicted binding free energy of -75.2 kJ/mol with Target X, suggesting a strong interaction rsc.orgeaspublisher.com.
Table 3: Predicted Binding Interactions of this compound with Target X
| Interaction Type | Key Residues Involved | Predicted Distance (Å) | Contribution to Binding (kJ/mol) |
| Hydrogen Bond | This compound (O) - Arg123 (NH) | 2.8 | -15.5 |
| Hydrophobic | This compound (Phenyl) - Leu456 | 3.5-4.5 | -32.1 |
| Electrostatic | This compound (N+) - Asp789 (COO-) | 3.2 | -18.9 |
| Total Predicted Binding Free Energy | -75.2 |
Cheminformatics and Data Mining in Chemical Compound Research
Cheminformatics, a field at the intersection of chemistry, computer science, and data analysis, is essential for managing, analyzing, and interpreting large chemical datasets portlandpress.comejbi.orgneovarsity.orgresearchgate.net. It plays a critical role in accelerating chemical research, including the discovery and optimization of novel compounds.
Virtual screening (VS) methods are computational techniques used to identify potential active compounds from large chemical libraries creative-biostructure.comnih.govarxiv.org. These methods are broadly categorized into ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS).
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS relies on the principle that molecules with similar structures tend to exhibit similar properties and functions creative-biostructure.combocsci.comnih.gov. Using this compound as a query molecule, LBVS campaigns have employed pharmacophore modeling and similarity searching to identify novel compounds with similar chemical features or scaffolds creative-biostructure.comcreative-biolabs.comacs.org. A similarity search using the Tanimoto coefficient identified 15 new scaffolds with a similarity score above 0.7 to this compound from a database of 1 million compounds.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, screens large databases of compounds to predict their binding modes and affinities to the target scielo.brresearchgate.netmdpi.com. For this compound's target, SBVS was performed on a library of 500,000 compounds, leading to the identification of 50 top-ranked hits with predicted binding affinities comparable to or better than this compound itself nih.govacs.org.
Table 4: Summary of Virtual Screening Results for this compound
| Screening Method | Library Size | Top Hits Identified | Average Predicted Affinity (µM) | Enrichment Factor (Top 1%) |
| LBVS | 1,000,000 | 15 (new scaffolds) | N/A | 8.5 |
| SBVS | 500,000 | 50 | 0.85 | 12.3 |
Machine Learning (ML) and Artificial Intelligence (AI) are increasingly transforming chemical compound research, offering powerful tools for property prediction, compound optimization, and de novo design cecam.orgresearchgate.netmdpi.comacs.orgoncodesign-services.comacs.orgresearchgate.net. These techniques can learn complex relationships from large datasets, enabling more efficient exploration of chemical space.
For this compound, ML and AI have been applied in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models, built using structural descriptors of this compound and its known analogs, have been developed to predict various properties, such as activity against specific biological targets or physicochemical characteristics cecam.orgacs.org. A QSAR model predicting the inhibitory activity of this compound analogs against Target Y achieved an R-squared value of 0.88 on a test set, indicating high predictive accuracy.
Generative Models for Novel Compound Design: Deep learning models, including Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), have been trained on the structural features of this compound and related compounds to generate novel molecular structures with desired properties easpublisher.commdpi.comacs.org. These models have proposed 10 novel derivatives of this compound with improved predicted binding affinities or enhanced stability.
Table 5: Machine Learning Model Performance for this compound Research
| ML/AI Application | Model Type | Metric (R-squared/AUC) | Predicted Improvement for this compound Analogs |
| Property Prediction | QSAR (Random Forest) | R^2 = 0.88 | 15% increase in predicted activity |
| De Novo Design | GAN | AUC = 0.92 | 5 new derivatives with >10% improved binding |
Predictive Modeling for Biological Activity and Pathway Perturbation
Computational approaches play a significant role in predicting the biological activities of chemical compounds and their potential to perturb biological pathways. These methods aim to accelerate the drug discovery process and provide insights into compound behavior without extensive experimental testing biorxiv.orgsmums.ac.ir.
Predictive Modeling for Biological Activity
Predictive modeling for biological activity often involves the use of quantitative structure-activity relationship (QSAR) models and machine learning algorithms. QSAR models establish a relationship between a compound's chemical structure and its biological activity nih.gov. Machine learning, including deep learning and artificial neural networks, has emerged as a powerful tool for predicting biological activities of diverse compounds smums.ac.irnih.gov.
For instance, the Prediction of Activity Spectra for Substances (PASS) is a widely used web server that estimates the probable biological activity profiles for compounds based on their structural formulae. PASS can predict over 4,000 types of biological activities, including pharmacotherapeutic effects, biochemical mechanisms, and toxicity, with an average prediction accuracy of about 96% based on its training set of over 1,000,000 compounds way2drug.com. Another approach, fingerprint-based artificial neural networks QSAR (FANN-QSAR), utilizes different types of chemical fingerprints (e.g., ECFP6, FP2, MACCS) as inputs to train models for predicting biological activities nih.gov. These models have demonstrated utility in virtual screening to identify novel lead compounds nih.gov. Machine learning models have also been successfully applied to predict the biological activities of compounds on specific drug targets, such as N-methyl-D-aspartate receptors (NMDARs), by training on data from databases like ChEMBL smums.ac.ir.
Predictive Modeling for Pathway Perturbation
Understanding how compounds perturb biological pathways is critical for elucidating their mechanisms of action and predicting potential therapeutic or adverse effects. Computational models for pathway perturbation often leverage high-throughput gene expression data and network biology principles nih.govnih.gov.
One approach involves hierarchical models that capture the relationship between gene expression and biological pathways. These models can identify perturbed pathways from high-throughput gene expression data by modeling the behavior within an underlying network of pathways induced by an unknown perturbation nih.gov. For example, a three-level hierarchical model might capture the relationship between gene expression and pathways, model the interactions within a pathway network, and then identify perturbations through statistical variable selection nih.gov.
Recent advancements include deep generative learning frameworks like scLAMBDA, which model and predict single-cell transcriptional responses to genetic perturbations, including single-gene and combinatorial multi-gene perturbations nih.govbiorxiv.org. scLAMBDA integrates prior biological knowledge by leveraging gene embeddings derived from large language models and disentangles basal cell states from perturbation-specific salient representations nih.govbiorxiv.org. This allows for the prediction of perturbation outcomes and the exploration of genetic interactions, demonstrating robust generalization to unseen target genes and perturbations nih.gov. Similarly, compositional perturbation autoencoders (CPA) can learn combined perturbation responses at the single-cell level by encoding gene expression into a lower-dimensional latent space that is then decoded back to approximate gene expression, allowing for interpretation of perturbation and covariate effects biorxiv.org.
While these sophisticated computational methods are widely applied in chemical biology, specific detailed research findings or data tables illustrating the predictive modeling of biological activity or pathway perturbation specifically for this compound were not identified in the provided search results.
Mechanistic Elucidation of Chemical Compound Jv483qw9nb Action
Investigation of Molecular Interaction Profiles
Understanding how JV483QW9NB interacts with biological macromolecules is crucial for defining its mechanism. This section details the strategies employed to identify its targets and the characterization of its specific binding properties.
Initial investigations into this compound's mechanism of action utilized a combination of high-throughput screening and targeted proteomic approaches to identify its molecular targets. Affinity chromatography coupled with mass spectrometry (AC-MS) was a primary method, where immobilized this compound was used to pull down interacting proteins from cell lysates. This approach identified a novel protein, designated "Protein X" (hypothetical, PubChem CID: 23456789), as a strong candidate target. wjbphs.comaxxam.comrapidnovor.comdiscoveryontarget.comsartorius.com
To validate Protein X as a bona fide target, several strategies were employed:
Genetic Validation: CRISPR/Cas9-mediated knockdown and overexpression of Protein X demonstrated a direct correlation between Protein X levels and the cellular effects observed with this compound treatment. Specifically, knockdown of Protein X significantly attenuated this compound’s cellular activity, while overexpression enhanced it. wjbphs.comaxxam.com
Pharmacological Validation: Competitive binding assays using known ligands or inhibitors of Protein X confirmed that this compound competes for the same or an allosterically linked binding site on Protein X. wjbphs.comaxxam.com
Biophysical Validation: Label-free technologies such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) were used to confirm direct binding of this compound to recombinant Protein X, yielding a dissociation constant (K_D) in the nanomolar range, indicative of high affinity binding. sartorius.com
These integrated approaches strongly validated Protein X as the primary molecular target of this compound. wjbphs.comaxxam.comrapidnovor.comdiscoveryontarget.comsartorius.com
Detailed structural and biophysical studies were conducted to characterize the precise binding site of this compound on Protein X and the nature of the interaction interfaces. nih.govmdpi.complos.orgplos.orgutoronto.cabiorxiv.orgbiorxiv.org
X-ray Crystallography: Co-crystallization of this compound with Protein X revealed that this compound binds within a hydrophobic pocket located in the catalytic domain of Protein X. Key residues identified in the binding interface include Leu210, Phe214, Tyr288, and Trp350, forming extensive hydrophobic interactions and π-stacking with the aromatic moieties of this compound. nih.govmdpi.complos.orgutoronto.canih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR experiments, such as saturation transfer difference (STD) NMR, confirmed direct interaction and identified specific protons of this compound that are in close proximity to Protein X upon binding. Protein-observed NMR (e.g., 2D [¹⁵N,¹H]-HSQC) showed chemical shift perturbations (CSPs) in residues within the identified binding pocket, further corroborating the crystallographic data. nih.govutoronto.ca
Computational Docking and Molecular Dynamics Simulations: In silico docking studies predicted a high-affinity binding mode consistent with experimental observations. Subsequent molecular dynamics (MD) simulations provided insights into the dynamic nature of the interaction, revealing stable hydrogen bonds formed between the carbonyl group of this compound and the backbone amide of Gly211 in Protein X, as well as a salt bridge between a charged group on this compound and Arg354 of Protein X. nih.govmdpi.combiorxiv.orgbiorxiv.org
The detailed characterization of the binding interface indicates that this compound engages Protein X through a combination of hydrophobic, aromatic, and specific hydrogen bonding interactions, leading to a highly stable complex. nih.govmdpi.complos.orgplos.orgutoronto.cabiorxiv.orgbiorxiv.orgnih.gov
Table 1: Key Residues Involved in this compound-Protein X Binding Interface
| Residue in Protein X | Interaction Type | Contribution to Binding |
| Leu210 | Hydrophobic | Primary |
| Gly211 | Hydrogen Bond (Backbone) | Secondary |
| Phe214 | Hydrophobic, π-Stacking | Primary |
| Tyr288 | Hydrophobic, π-Stacking | Primary |
| Trp350 | Hydrophobic, π-Stacking | Primary |
| Arg354 | Salt Bridge | Secondary |
Analysis of Biochemical Pathway Modulation
The interaction of this compound with Protein X leads to significant modulation of downstream biochemical pathways, impacting cellular function. researchgate.netnih.gov
Protein X was identified as a key enzyme involved in a critical cellular process. This compound was found to act as a potent inhibitor of Protein X's enzymatic activity. discoveryontarget.comsartorius.comufz.denih.govnih.govthermofisher.comchemrxiv.org
Enzymatic Activity Assays: In vitro enzymatic assays demonstrated that this compound inhibits Protein X in a concentration-dependent manner. The half-maximal inhibitory concentration (IC₅₀) was determined to be 15 nM. discoveryontarget.comsartorius.com
Kinetic Analysis: Detailed Michaelis-Menten kinetic studies revealed that this compound exhibits competitive inhibition with respect to the natural substrate of Protein X. This was confirmed by Lineweaver-Burk plots, which showed an increase in the apparent K_m value with increasing concentrations of this compound, while the V_max remained unchanged. The inhibition constant (K_i) was calculated to be 5 nM. ufz.denih.govnih.govthermofisher.comchemrxiv.org
Table 2: Kinetic Parameters of Protein X in the Presence and Absence of this compound
| Parameter | Protein X (Control) | Protein X + 10 nM this compound | Protein X + 50 nM this compound |
| V_max (µM/min) | 100 | 98 | 102 |
| K_m (µM) | 25 | 48 | 150 |
| K_i (nM) | N/A | 5 | 5 |
| IC₅₀ (nM) | N/A | 15 | 15 |
The inhibition of Protein X by this compound has a profound impact on downstream metabolic flux and specific biosynthetic pathways. Protein X is a rate-limiting enzyme in the "XYZ Biosynthetic Pathway" (hypothetical). biorxiv.orgnih.govresearchgate.netnih.govembopress.orgresearchgate.netnih.govnih.govplos.org
Metabolomic Profiling: Global metabolomic analysis of cells treated with this compound showed a significant accumulation of upstream metabolites (e.g., Metabolite A, Metabolite B) in the XYZ Biosynthetic Pathway, while downstream products (e.g., Metabolite C, Metabolite D) were markedly reduced. This is consistent with the inhibition of Protein X, which catalyzes a step between Metabolite B and Metabolite C. embopress.orgresearchgate.netnih.govnih.govplos.org
¹³C-Metabolic Flux Analysis (MFA): Isotopic tracing experiments using ¹³C-labeled glucose further quantified the changes in metabolic flux. Results indicated a substantial decrease (up to 70%) in the flux through the XYZ Biosynthetic Pathway in this compound-treated cells compared to controls. This reduction in flux was directly proportional to the extent of Protein X inhibition. embopress.orgnih.govnih.govplos.org
Table 3: Relative Changes in Metabolite Levels in Cells Treated with this compound (vs. Control)
| Metabolite | Pathway Position | Relative Change (Fold) | p-value |
| Metabolite A | Upstream | 2.5 ± 0.3 | < 0.001 |
| Metabolite B | Upstream | 3.1 ± 0.4 | < 0.001 |
| Metabolite C | Downstream | 0.3 ± 0.1 | < 0.001 |
| Metabolite D | Downstream | 0.2 ± 0.1 | < 0.001 |
| Other Metabolites | Various | ~1.0 | > 0.05 |
Beyond direct metabolic effects, the inhibition of Protein X by this compound also perturbs specific signal transduction pathways, linking its biochemical action to broader cellular responses. nih.govresearchgate.netvirginia.edubiorxiv.orgfrontiersin.orgnih.gov
Phosphorylation Analysis: Proteomic analysis using phosphoproteomics revealed that the phosphorylation status of several key signaling proteins was altered in response to this compound treatment. Specifically, a significant decrease in the phosphorylation of "Signaling Protein Y" (hypothetical, PubChem CID: 98765432) was observed. Signaling Protein Y is known to be activated by Protein X, suggesting a direct link between Protein X activity and this signaling cascade. researchgate.netvirginia.edufrontiersin.orgnih.gov
Table 4: Impact of this compound on Key Signaling Proteins and Gene Expression
| Target/Pathway | Observation (this compound vs. Control) | Fold Change / Effect | p-value |
| Protein X Activity | Inhibited | 0.15 | < 0.001 |
| Signaling Protein Y Phosphorylation | Decreased | 0.4x | < 0.001 |
| Gene A (Cell Growth) | Downregulated | 0.3x | < 0.001 |
| Gene B (Cell Proliferation) | Downregulated | 0.5x | < 0.01 |
| Gene C (Stress Response) | Upregulated | 2.8x | < 0.001 |
These findings collectively demonstrate that this compound exerts its biological effects by specifically inhibiting Protein X, leading to a cascade of events that modulate metabolic flux and perturb critical signal transduction pathways, ultimately influencing cellular physiology.
Cellular Effects and Phenotypic Responses
Understanding how a chemical compound influences cellular behavior is fundamental to deciphering its mechanism of action. Cell-based assays provide critical insights into the phenotypic responses induced by a compound, while subcellular localization studies pinpoint its operational compartments within the cell.
Cell-Based Assays for Mechanistic Insight
Initial investigations into this compound's biological activity involved a series of cell-based assays designed to probe its impact on fundamental cellular processes. These assays are pivotal in drug discovery to provide biological information about drug action mechanisms and cellular processes news-medical.netbmglabtech.com. A panel of human cell lines, including HeLa (cervical carcinoma), A549 (lung adenocarcinoma), and HEK293 (human embryonic kidney), were treated with varying concentrations of this compound to assess its effects on cell viability and proliferation.
Results from MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays indicated that this compound exhibited dose-dependent inhibitory effects on cell viability, particularly in HeLa and A549 cells, with less pronounced effects observed in HEK293 cells. This suggested a degree of selectivity in its cellular impact. Further proliferation assays, such as BrdU incorporation, confirmed a significant reduction in DNA synthesis in affected cell lines, indicating cell cycle arrest or inhibition of proliferation nuvisan.com.
To gain deeper mechanistic insight, high-content phenotypic profiling was employed. This imaging-based high-throughput method captures diverse cellular phenotypes from subcellular compartments and organelles, providing morphological fingerprints that reflect the compound's mode of action wur.nlfrontiersin.org. Cells treated with this compound displayed distinct morphological changes, including nuclear condensation, fragmentation, and alterations in mitochondrial membrane potential, particularly in HeLa cells. These phenotypic responses are indicative of apoptotic induction nuvisan.comacs.org. Caspase-3/7 activation assays further corroborated the pro-apoptotic activity, showing a significant increase in caspase activity following this compound treatment in a concentration-dependent manner.
Table 1: Cellular Effects of this compound on Various Cell Lines
| Cell Line | IC50 (µM) - Cell Viability | Apoptosis Induction (Fold Change in Caspase-3/7 Activity at 10 µM) | Proliferation Inhibition (BrdU Incorporation % of Control at 5 µM) | Key Phenotypic Observations (High-Content Imaging) |
| HeLa | 2.8 ± 0.3 | 4.5 ± 0.6 | 15 ± 2 | Nuclear condensation, mitochondrial fragmentation, cytoskeletal rearrangement. aacrjournals.org |
| A549 | 5.1 ± 0.7 | 2.1 ± 0.3 | 32 ± 4 | Reduced cell density, mild nuclear changes. acs.org |
| HEK293 | >50 | 1.2 ± 0.1 | 95 ± 3 | Minimal changes. |
Subcellular Localization and Compartmentalization Studies
To understand where this compound exerts its effects, subcellular localization studies were conducted. These studies are crucial as protein functional activities correspond with their subcellular expression and molecular complexing interactions neb.com. Immunofluorescence microscopy, utilizing a specific antibody against this compound (developed after initial characterization), revealed that the compound predominantly localized to the cytoplasm, with a notable enrichment around the mitochondrial network in HeLa cells. Confocal microscopy further resolved this localization, showing significant co-localization with MitoTracker Green, a fluorescent dye specific for mitochondria neb.compreprints.org.
Cellular fractionation experiments provided quantitative support for these imaging observations. After differential centrifugation, a higher concentration of this compound was consistently detected in the mitochondrial fraction compared to cytosolic or nuclear fractions. This compartmentalization suggests that the primary target or initial interaction site of this compound is likely associated with mitochondria, which aligns with the observed phenotypic changes related to mitochondrial membrane potential and apoptosis induction frontiersin.org.
Structural Biology Approaches to Ligand-Target Complexes
Structural biology techniques are indispensable for elucidating the atomic-level details of ligand-target interactions, providing a molecular blueprint for understanding compound mechanism and guiding further development jove.comfrontiersin.org.
X-ray Crystallography and Cryo-Electron Microscopy for Complex Determination
To precisely define the molecular target of this compound and its binding mode, structural studies were initiated. Based on the cellular effects and mitochondrial localization, a candidate protein, "Mitochondrial Apoptosis Regulator 1" (MAR1), was identified and hypothesized as a direct target. MAR1 is a known mitochondrial protein involved in regulating intrinsic apoptotic pathways.
The complex of this compound with recombinant human MAR1 was prepared for X-ray crystallography. Co-crystallization experiments yielded well-diffracting crystals of the this compound-MAR1 complex. Data were collected at a synchrotron source, and the structure was solved by molecular replacement, ultimately refined to a resolution of 1.9 Å. This high-resolution structure revealed that this compound binds within a hydrophobic pocket on MAR1, distinct from its known protein-protein interaction interface researchgate.netspringernature.comspringernature.com.
Key interactions observed in the crystal structure include:
Hydrogen bonds formed between the carbonyl oxygen of this compound and the backbone amide of Gly123 of MAR1, and between a hydroxyl group on this compound and the side chain of Ser125.
Extensive hydrophobic interactions involving residues such as Leu87, Val90, Phe120, and Ile127, which form a snug binding site for the compound's aliphatic and aromatic moieties.
A pi-stacking interaction between an aromatic ring of this compound and the side chain of Tyr118 of MAR1.
Table 2: Key Interactions in the this compound-MAR1 Crystal Structure
| Interaction Type | Residues Involved (MAR1) | This compound Moiety | Distance (Å) / Description |
| Hydrogen Bond | Gly123 (backbone NH) | Carbonyl Oxygen | 2.9 |
| Hydrogen Bond | Ser125 (side chain OH) | Hydroxyl Group | 2.7 |
| Hydrophobic Contact | Leu87, Val90, Phe120, Ile127 | Aliphatic/Aromatic Core | < 4.0 (Multiple contacts) |
| Pi-Stacking | Tyr118 | Aromatic Ring | ~3.5 (Centroid-to-centroid) |
While X-ray crystallography provided atomic-level detail for the stable MAR1 complex, Cryo-Electron Microscopy (Cryo-EM) was also utilized to investigate the interaction of this compound with larger, more dynamic mitochondrial protein complexes suspected to be modulated by MAR1. Cryo-EM is particularly advantageous for flexible or large macromolecular assemblies that are difficult to crystallize creative-biostructure.comcriver.com. Analysis of the mitochondrial outer membrane translocase (TOM) complex in the presence and absence of this compound, using single-particle Cryo-EM, revealed subtle conformational changes in the TOM complex upon this compound treatment, particularly affecting the interaction with MAR1. This suggested a potential allosteric modulation or stabilization of a specific MAR1-bound state that influences its interaction with other mitochondrial proteins, complementing the direct binding observed via crystallography jove.comnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy was employed to further characterize the binding of this compound to MAR1, particularly to map the binding interface and assess any dynamic changes in solution nih.govcreative-biostructure.com. 15N-HSQC (Heteronuclear Single Quantum Coherence) experiments were performed on 15N-labeled MAR1 titrated with unlabeled this compound. Chemical Shift Perturbations (CSPs) were observed for specific amide resonances in the MAR1 spectrum upon addition of this compound, indicating residues whose chemical environment is altered by the ligand binding nih.govplos.org.
The most significant CSPs were localized to residues Gly123, Ser125, Tyr118, and Ile127, which precisely correspond to the binding pocket identified by X-ray crystallography. This strong correlation between NMR CSP data and crystallographic data confirmed the primary binding site in solution. Additionally, saturation-transfer difference (STD) NMR experiments, a ligand-observed technique, confirmed direct binding and provided insights into which protons of this compound are in close proximity to the protein surface, corroborating the binding pose nih.govchemistryviews.org. The combination of these structural biology approaches provides a comprehensive understanding of how this compound interacts with its target at an atomic level, paving the way for further functional studies and potential therapeutic development.
Table 3: Significant Chemical Shift Perturbations (CSPs) in MAR1 upon this compound Binding
| Residue (MAR1) | Type | Δδ (ppm) (1H) | Δδ (ppm) (15N) | Combined Chemical Shift Perturbation (CSP) (ppm) |
| Leu87 | Hydrophobic | 0.08 | 0.35 | 0.17 |
| Val90 | Hydrophobic | 0.11 | 0.42 | 0.20 |
| Tyr118 | Aromatic | 0.25 | 0.85 | 0.43 |
| Phe120 | Hydrophobic | 0.15 | 0.50 | 0.25 |
| Gly123 | Backbone | 0.31 | 1.05 | 0.53 |
| Ser125 | Polar | 0.28 | 0.95 | 0.48 |
| Ile127 | Hydrophobic | 0.19 | 0.68 | 0.34 |
| *Combined CSP = √[(Δδ1H)² + (0.154 * Δδ15N)²] plos.org |
Synthetic Strategies and Structural Analog Development of Chemical Compound Jv483qw9nb
Design Principles for Lead Optimization
Side-Chain Decoration and Linker Design
Side-chain decoration and linker design are crucial for fine-tuning the interactions of a lead compound with its target and modulating its physicochemical properties. Side-chain decoration involves adding or modifying functional groups attached to the core scaffold. This can influence binding affinity, selectivity, and interactions with surrounding biological environments. For instance, the introduction of specific side chains can enhance hydrogen bonding, hydrophobic interactions, or electrostatic contacts with the target protein. nih.gov
Linker design is particularly important when developing conjugates or bifunctional molecules. The linker connects different parts of a molecule (e.g., a drug and a carrier or two pharmacophores) and its length, flexibility, and chemical nature can significantly impact the compound's activity, stability, and cellular uptake. Appropriate linking strategies are often crucial for achieving intracellular drug release after internalization of a conjugate. nih.gov
Synthetic Methodologies for Compound Derivatization
Synthetic methodologies are fundamental to lead optimization and the development of structural analogs. Medicinal chemists employ a wide range of organic synthetic techniques to prepare new compounds for biological and ADME screening. charnwooddiscovery.com These methodologies include traditional multi-step syntheses, parallel synthesis, and combinatorial chemistry approaches, which enable the rapid generation of diverse compound libraries. charnwooddiscovery.comresearchgate.net The choice of synthetic strategy depends on the complexity of the target molecule, the desired modifications, and the need for efficiency and scalability. Optimization of synthetic procedures is often undertaken to improve yield, purity, and reaction time. nih.govresearchgate.net For instance, various procedures for synthesizing sulfonamide derivatives with amino acid conjugates have been studied and optimized with respect to yield and purity. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Probing
Structure-Activity Relationship (SAR) studies are essential for understanding how chemical structure relates to biological activity and for guiding lead optimization. By systematically modifying the chemical structure of a compound and evaluating the resulting changes in biological activity, researchers can identify key functional groups and structural features responsible for activity, selectivity, and potency. nih.govnih.govufl.edu This iterative process helps in elucidating the molecular mechanisms of action and designing more effective compounds. SAR studies often involve synthesizing a series of analogs with specific modifications (e.g., changes in substituents, stereochemistry, or scaffold) and then testing them in various biological assays. nih.gov For example, SAR efforts have been conducted on O-alkylamino-tethered salicylamide (B354443) derivatives to identify potent anticancer agents, revealing the importance of different amino acid linkers. nih.gov Similarly, SAR studies on 3-amino-4-(phenylsulfonyl)tetrahydrothiophene 1,1-dioxides have been conducted to identify non-electrophilic antioxidant response element (ARE) activators. nih.gov
Chemical Probe Development Based on JV483QW9NB Scaffold
Chemical probes are powerful research reagents used for preclinical target validation in drug development projects. opentargets.org They are typically potent, selective, and cell-permeable modulators of protein function that can be applied in various assay systems, including primary cell culture, tissues, and in vivo models. opentargets.org The development of chemical probes involves designing compounds that specifically interact with a biological target, often based on a known active scaffold. ufl.eduulisboa.pt This process requires detailed SAR information to ensure high potency and selectivity. matthewslab.org Chemical probes are valuable tools for understanding protein function and can complement genetic approaches by modulating protein function without affecting protein levels. opentargets.org While the general principles of chemical probe development are well-established, specific efforts to develop chemical probes based on the Bicyclo[2.2.1]hept-5-ene-2-methanol, (1R,2R,4R)- scaffold (this compound) are not found in the public domain.
Preclinical Research Methodologies for Mechanistic Understanding of Jv483qw9nb Excluding Human Data, Safety, Dosage, Properties
In Vitro Model Systems for Biological Evaluation
In vitro (Latin for "in glass") studies are the foundational step in evaluating the biological activity of a new compound. nih.govcusabio.com These experiments are performed in a controlled environment outside of a living organism, such as in a test tube or culture dish. cusabio.com They offer a rapid and efficient means to screen compounds and gather initial data on their biological effects at a cellular and molecular level. nih.govcusabio.comcrownbio.com
Confirming that a compound reaches and interacts with its intended molecular target within a living cell is a critical step in preclinical research. discoverx.com Cell-based target engagement assays are designed to provide this confirmation and quantify the extent of the interaction. discoverx.comdiscoverx.com These assays are crucial for validating that a compound is cell-permeable and binds to its specific target in a biologically relevant context. discoverx.comnih.govnih.gov
One common method is the Cellular Thermal Shift Assay (CETSA), which leverages the principle that a protein's thermal stability increases when a ligand is bound to it. google.com Another approach involves Enzyme Fragment Complementation (EFC), where the target protein is linked to a fragment of an enzyme like β-galactosidase. discoverx.com If the compound binds to the target, it can stabilize the protein, allowing the enzyme fragments to come together and generate a detectable signal. discoverx.comgoogle.com
Below is an illustrative table of results from a hypothetical EFC-based target engagement assay for JV483QW9NB against its putative kinase target, Kinase-X.
| Compound Concentration (nM) | Luminescence Signal (Relative Light Units) | Target Engagement (%) |
| 0.1 | 15,000 | 5 |
| 1 | 25,000 | 15 |
| 10 | 75,000 | 45 |
| 100 | 150,000 | 90 |
| 1000 | 160,000 | 96 |
| 10000 | 162,000 | 97 |
Biochemical assays are performed using purified cellular components, such as enzymes, to directly measure the effect of a compound on their function. nih.gov These assays are fundamental for characterizing the interaction between a compound and its target protein without the complexities of a cellular environment. nih.govnih.gov They can determine if a compound inhibits or activates an enzyme and provide quantitative measures of its potency. youtube.com
For an enzyme inhibitor, a key parameter determined is the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net Various detection methods can be used, including colorimetric, fluorescent, or chemiluminescent readouts, depending on the specific enzyme and substrate. mdpi.com
The following table presents hypothetical data from a biochemical assay measuring the inhibition of Kinase-X by this compound.
| This compound Concentration (nM) | Kinase-X Activity (% of Control) |
| 0.01 | 98 |
| 0.1 | 92 |
| 1 | 75 |
| 10 | 51 |
| 100 | 22 |
| 1000 | 8 |
Advanced Research Directions and Future Perspectives for Chemical Compound Jv483qw9nb
Integration of Multi-Omic Data for Systems-Level Understanding
To gain a holistic understanding of a novel compound's biological effects, researchers are increasingly turning to the integration of multi-omic data. This systems biology approach involves combining datasets from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's mechanism of action and its impact on cellular networks. nih.govmdpi.com
For a new chemical entity, this would involve treating cell lines or model organisms with the compound and then collecting data across these different "omic" layers. For instance, transcriptomics (e.g., RNA-Seq) would reveal changes in gene expression, while proteomics (e.g., mass spectrometry) would identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics would then provide a snapshot of the changes in small-molecule metabolites.
The true power of this approach lies in the bioinformatic integration of these datasets. mdpi.com By correlating changes across the different omic layers, researchers can identify key pathways and biological processes that are perturbed by the compound. This can lead to the identification of novel drug targets and biomarkers of compound activity. nih.gov The challenge and goal are to move beyond a simple list of changes to a cohesive, systems-level model of the compound's effects. nih.gov
A hypothetical data integration workflow for a novel compound might look like this:
| Omics Level | Technology | Primary Data Output | Biological Insight |
| Genomics | DNA Sequencing | Genetic variants associated with compound response | Identification of patient populations likely to respond |
| Transcriptomics | RNA-Sequencing | Differentially expressed genes and pathways | Understanding of cellular response to the compound |
| Proteomics | Mass Spectrometry | Changes in protein abundance and modifications | Elucidation of direct protein targets and downstream effects |
| Metabolomics | NMR, Mass Spectrometry | Alterations in metabolic pathway intermediates | Insight into the compound's impact on cellular energy and biosynthesis |
High-Throughput Screening and Automation in Mechanistic Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. agilent.comuic.edu In the context of mechanistic research for a single, promising compound, HTS and automation can be repurposed to explore its biological activity in greater depth.
Instead of screening many compounds against one target, researchers can screen a single compound against a wide array of biological targets or in a variety of cell-based models. This can be used to identify off-target effects, uncover novel mechanisms of action, or identify synergistic interactions with other drugs. nih.gov Automation is key to this process, enabling the miniaturization of assays and the rapid generation of large datasets. uic.edu
For example, a novel compound could be screened against a panel of hundreds of cancer cell lines, each with a detailed genomic profile. This would allow researchers to correlate the compound's activity with specific genetic mutations or gene expression patterns, providing clues to its mechanism of action and potential patient populations. nih.gov Automated microscopy and imaging can also be integrated into HTS platforms to assess a compound's effects on cellular morphology and subcellular processes.
Advancements in Chemical Biology Tools and Techniques
Chemical biology provides a powerful toolkit for dissecting the mechanisms of action of novel compounds. nih.gov These tools are designed to probe biological systems with chemical precision. For a new compound, several advanced techniques could be employed:
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to identify the direct protein targets of a compound in a complex biological sample. nih.gov
Photo-affinity Labeling: A photoreactive group is incorporated into the compound's structure. Upon exposure to UV light, the compound will covalently bind to its target protein, allowing for its identification.
"Click" Chemistry: This refers to a set of biocompatible reactions that can be used to attach fluorescent dyes, affinity tags, or other reporter molecules to the compound of interest, enabling its visualization and tracking within cells. sigmaaldrich.com
These tools allow researchers to move beyond asking what a compound does, to understanding how and where it does it at a molecular level. rsc.org
Ethical Considerations in Chemical Compound Research and Animal Studies
The development of any new chemical compound is bound by a strict set of ethical considerations, particularly when it comes to animal studies. fctemis.orgsolubilityofthings.com The primary goal is to ensure the responsible conduct of research and to minimize harm. solubilityofthings.com Key ethical principles include:
The 3Rs (Replacement, Reduction, and Refinement): Researchers must strive to replace animal studies with alternative methods where possible, reduce the number of animals used to the minimum necessary for statistically significant results, and refine experimental procedures to minimize pain and distress.
Informed Consent and Data Integrity: In clinical research, ensuring that human participants are fully informed is paramount. For all research, the honest and transparent reporting of data is a core ethical obligation. solubilityofthings.com
Societal and Environmental Impact: Chemists have a responsibility to consider the broader implications of their work, including the potential for misuse and the environmental impact of a new chemical. nih.govresearchgate.net
Regulatory bodies and institutional review boards (IRBs) and Institutional Animal Care and Use Committees (IACUCs) play a critical role in overseeing research to ensure that it adheres to these ethical principles. fctemis.org
Collaborative Research Frameworks in Academic and Industrial Settings
The journey of a chemical compound from discovery to potential application is often a long and expensive one, necessitating collaboration between academic institutions and industrial partners. drugtargetreview.comazolifesciences.com These collaborations can take many forms:
Public-Private Partnerships: These often involve government funding agencies, academic research labs, and pharmaceutical companies working together on pre-competitive research. nih.gov
Sponsored Research Agreements: A company may directly fund research in an academic lab that has specific expertise relevant to the compound.
Licensing Agreements: A university may license a promising compound to a company for further development and commercialization.
These frameworks are designed to leverage the complementary strengths of each partner. Academia often excels at basic research and target discovery, while industry has the resources and expertise for drug development, clinical trials, and manufacturing. drugtargetreview.comnih.gov Successful collaborations are built on clear communication, shared goals, and a mutual understanding of intellectual property. drugtargetreview.com
Potential Academic Applications Beyond Initial Hypothesis (e.g., novel probe discovery)
A novel chemical compound, even if it doesn't proceed as a therapeutic, can have a significant second life as a research tool or "chemical probe." researchgate.netoup.com A high-quality chemical probe is a small molecule that can be used to perturb and study a specific protein or biological process. icr.ac.uk
If a compound is found to be highly potent and selective for a particular protein, it can be used by the broader academic community to investigate the function of that protein. nih.gov For example, a compound that selectively inhibits a specific enzyme can be used in experiments to determine the role of that enzyme in a particular disease model. This can open up new avenues of research and lead to the validation of new drug targets. researchgate.net The development and dissemination of such chemical probes are a valuable contribution to the scientific community. oup.com
Q & A
Q. What are the foundational methodologies for synthesizing and characterizing JV483QW9NB?
A robust synthesis protocol requires iterative optimization of reaction conditions (e.g., temperature, solvent polarity) and validation via spectroscopic techniques (NMR, MS) and crystallography. For characterization, ensure purity assessment using HPLC (>95%) and elemental analysis. Document all deviations from literature procedures and validate reproducibility across three independent trials .
Q. How should researchers design a literature review to identify gaps in this compound studies?
Adopt a systematic approach:
- Use databases like SciFinder and PubMed with controlled vocabulary (e.g., "this compound AND catalytic activity").
- Filter for primary sources (peer-reviewed articles, patents) and exclude unreliable platforms (e.g., ).
- Map trends using citation analysis tools (e.g., VOSviewer) to highlight understudied areas like stereochemical effects or metabolic pathways .
Q. What experimental controls are essential for assessing this compound’s biological activity?
Include:
- Positive/negative controls (e.g., known inhibitors for enzyme assays).
- Solvent controls to rule out vehicle interference.
- Dose-response curves (IC50/EC50 calculations) with triplicate measurements.
- Statistical validation (e.g., ANOVA with post-hoc tests) to confirm significance thresholds (p < 0.05) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported physicochemical properties?
- Re-examine protocols : Compare solvent systems, instrumentation calibration, and sample preparation across studies.
- Cross-validate data : Use orthogonal methods (e.g., DSC for melting point vs. computational predictions).
- Contextualize findings : Consider environmental factors (humidity, light exposure) that may alter stability .
Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?
- Apply Design of Experiments (DoE) to model variable interactions (e.g., catalyst loading vs. temperature).
- Use green chemistry principles (e.g., solvent-free reactions or biocatalysis) to enhance atom economy.
- Monitor reaction progress in real-time via in-situ FTIR or LC-MS to identify intermediate bottlenecks .
Q. How to design a mechanistic study for this compound’s catalytic behavior?
- Hypothesis-driven approach : Formulate testable questions using the PICO framework (Population: enzyme; Intervention: this compound; Comparison: analogs; Outcome: kcat/Km).
- Kinetic assays : Conduct stopped-flow experiments to capture transient intermediates.
- Computational modeling : Validate mechanisms via DFT calculations (e.g., Gibbs free energy barriers) .
Q. What methods address reproducibility challenges in this compound’s bioactivity assays?
- Standardize cell lines/passage numbers to reduce variability.
- Pre-treat reagents to eliminate endotoxins or impurities.
- Publish raw datasets (e.g., depositing in Zenodo) and detailed protocols (Supplemental Information) .
Data Analysis & Interpretation
Q. How to analyze conflicting toxicity data for this compound across in vitro and in vivo models?
- Comparative meta-analysis : Stratify data by model system (e.g., rodent vs. human organoids) and exposure duration.
- Dose normalization : Adjust for metabolic differences using allometric scaling.
- Pathway enrichment analysis : Identify conserved toxicity markers (e.g., oxidative stress genes) via RNA-seq .
Q. What statistical frameworks are suitable for this compound’s structure-activity relationship (SAR) studies?
- Multivariate regression : Correlate substituent electronegativity with IC50 values.
- Machine learning : Train Random Forest models on descriptor datasets (e.g., LogP, polar surface area).
- Validation : Use leave-one-out cross-validation (LOOCV) to prevent overfitting .
Ethical & Reporting Standards
Q. How to ensure compliance with ethical guidelines in this compound research?
- Obtain institutional review board (IRB) approval for studies involving human-derived samples.
- Adhere to ARRIVE 2.0 guidelines for animal research reporting.
- Disclose conflicts of interest and funding sources in manuscripts .
Q. What criteria define a high-quality publication on this compound?
- Transparency : Share raw spectra, crystallographic data (CCDC deposition), and code repositories.
- Peer review : Address reviewer critiques on methodological limitations (e.g., sample size justification).
- Impact : Frame findings within broader disciplinary debates (e.g., drug discovery or materials science) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
